2-氰基苯磺酰胺

描述

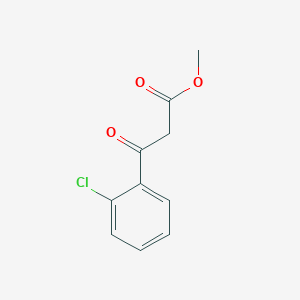

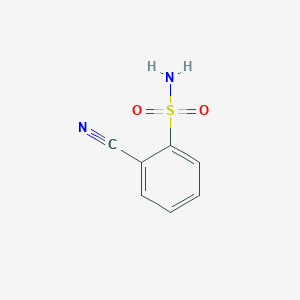

2-Cyanobenzenesulfonamide is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a sulfonyl group attached to a benzene ring which is further substituted with a cyano group. This structure is of interest due to its potential biological activity and its utility as a building block in chemical reactions .

Synthesis Analysis

The synthesis of 2-cyanobenzenesulfonamide derivatives has been achieved through various methods. One approach involves the acylation of primary amines with 2-cyanobenzenesulfonyl chloride, leading to the formation of N-monosubstituted 2-cyanobenzenesulfonamides. These compounds can undergo intramolecular nucleophilic addition, resulting in ring-chain isomerism, which has been studied under alkaline-catalysis conditions and thermal conditions . Another method described the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) starting from 2-nitrobenzenesulfonamide, which is used in click chemistry reactions .

Molecular Structure Analysis

The molecular structure of 2-cyanobenzenesulfonamides has been explored through various experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as density functional theory (DFT) calculations. These studies have provided insights into the molecular conformation and vibrational analysis of the compound, including the effects of substituents on the characteristic benzene sulfonamides bands in the spectra .

Chemical Reactions Analysis

2-Cyanobenzenesulfonamides have been shown to participate in a variety of chemical reactions. For instance, they can be used as amine protecting/activating groups, which can be cleaved under the action of thiol and base to release the parent amine. This property allows for further elaboration of the sulfonamides by alkylation and arylation, and they can withstand conditions that functionalize nitroarenes . Additionally, the compound has been used in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles using an electrophilic cyanating agent, showcasing its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyanobenzenesulfonamides are influenced by their molecular structure. The presence of the cyano and sulfonyl groups imparts certain characteristics that are crucial for their reactivity and potential biological activity. The equilibrium constants of the open and closed isomers in solution have been determined, indicating the relative stabilities of these forms and the influence of electronic and steric effects of substituents on the nitrogen atom . The compound's reactivity in click chemistry also highlights its utility in synthesizing a wide range of derivatives with potential applications in drug development and materials science .

科学研究应用

合成和保护策略

4-氰基苯磺酰胺,与2-氰基苯磺酰胺密切相关,已被研究用于胺的合成潜力以及在更广泛的胺合成背景中作为保护/活化基团。它们表现出能够抵御功能化硝基苯的条件,如还原和代用亲核取代反应,从而在有机合成中提供了一种多功能的方法(Schmidt et al., 2017)。

环-链异构体

对N-单取代的2-氰基苯磺酰胺的研究揭示了有趣的环-链异构体性质。这些化合物,通过分子内亲核加成形成,展示了它们的开环和链异构体之间的独特平衡,受取代基的电子和立体效应的影响(Balode et al., 1978)。

噁二唑环化和合成

一系列4-氰基苯磺酰胺被用来制备相应的O-乙酰化的酰胺肟。这些化合物在酸性条件下形成1,2,4-噁二唑衍生物,是它们在合成新颖有机结构中的应用的一个例子(Dosa et al., 2011)。

亲电性氰化

N-氰基-N-苯基-p-甲基苯磺酰胺,与2-氰基苯磺酰胺相关的化合物,已被用作氰化试剂。这种方法有助于从芳基溴化物合成各种苯腈,在制药中间体合成中证明了其有用性(Anbarasan et al., 2011)。

有机化学中的磺酰胺

2-氰基苯磺酰胺及其衍生物在制备二级胺和保护胺在有机合成中起着重要作用。这展示了它们在创造各种有机化合物和中间体中的实用性(Fukuyama et al., 1995)。

作用机制

属性

IUPAC Name |

2-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBOWJXHXLIMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

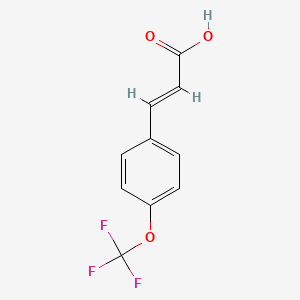

C1=CC=C(C(=C1)C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363670 | |

| Record name | 2-Cyanobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanobenzenesulfonamide | |

CAS RN |

73542-86-6 | |

| Record name | 2-Cyanobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 2-cyanobenzenesulfonamide derivatives discussed in the research?

A: The primary application highlighted in the research [] is their use as active ingredients in insecticidal compositions. These compositions are designed to control pest populations.

Q2: How do structural modifications of 2-cyanobenzenesulfonamide impact its insecticidal activity?

A: While the provided research doesn't delve into specific Structure-Activity Relationship (SAR) details, it emphasizes that isomeric forms of 2-cyanobenzenesulfonamide, specifically those represented by formulas (I-A) and (I-B), exhibit enhanced insecticidal activity []. This suggests that the spatial arrangement of atoms within the molecule plays a crucial role in its interaction with the target site in insects.

Q3: What is the significance of "ring-chain isomerism" in 2-cyanobenzenesulfonamide derivatives?

A: The research paper [] specifically investigates the "ring-chain isomerism" of N-monosubstituted 2-cyanobenzenesulfonamides. This type of isomerism indicates the possibility of the molecule existing in two forms: an open-chain form and a cyclic (ring) form. Understanding this isomerism is crucial as it can significantly influence the compound's chemical reactivity, stability, and potentially its biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)

![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)